6-Azaspiro[4.5]decane

Late-stage functionalization C-H activation Fragment-based drug discovery

Researchers requiring a conformationally restricted spirocyclic amine for fragment-based drug discovery often face supply inconsistency and regioisomeric ambiguity. 6-Azaspiro[4.5]decane (CAS 177-17-3) is the definitive 6-aza regioisomer-structurally validated for cPLA2 and VCAM-1 inhibitor programs-and cannot be substituted by the 7-aza analog without altering vector trajectories and target engagement. - **Fragment-Based Discovery:** Directly enables libraries targeting cPLA2 and VCAM-1; core of marine alkaloids halichlorine and pinnaic acid. - **C-H Functionalization:** Distinct P450BM3-catalyzed hydroxylation site-selectivity vs. 7-aza isomer for installing synthetic handles. - **Supply Assurance:** Bulk quantities available with rigorous regioisomeric purity documentation for late-stage functionalization campaigns.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 177-17-3
Cat. No. B180396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[4.5]decane
CAS177-17-3
Synonyms6-Azaspiro[4.5]decane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCCN2
InChIInChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
InChIKeyFIEQFLLZBBTQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[4.5]decane Structural Overview


6-Azaspiro[4.5]decane (CAS 177-17-3; molecular formula C9H17N; molecular weight 139.24 g/mol) is a spirocyclic secondary amine scaffold comprising a piperidine ring fused to a cyclopentane ring via a shared quaternary carbon . This core structure serves as a privileged building block in medicinal chemistry for fragment-based drug discovery and natural product synthesis [1], distinguished from its closest regioisomeric analog, 7-azaspiro[4.5]decane, solely by the position of the nitrogen atom within the piperidine ring [2].

Scaffold Spirocyclic secondary amine building block
Workflow Fragment-based drug discovery, natural product synthesis
Regioisomer 6-aza isomer; distinct nitrogen vector vs 7-aza

6-Azaspiro[4.5]decane Scaffold Uniqueness


Substituting 6-azaspiro[4.5]decane with a generic spirocyclic amine or its regioisomer 7-azaspiro[4.5]decane is not a scientifically valid procurement strategy because even minor structural perturbations—such as repositioning the nitrogen atom—profoundly alter the scaffold's three-dimensional vector trajectory, lipophilicity, and key intermolecular interactions (e.g., hydrogen bonding geometry) [1]. These subtle changes have been shown to result in drastically different biological target engagement profiles and divergent chemical reactivities in late-stage functionalization campaigns, rendering the 6-aza regioisomer a non-interchangeable, unique chemical entity in both synthesis and pharmacology [2].

Product
Risk of direct substitution
6-Azaspiro[4.5]decane
Selected scaffold for specific nitrogen vector trajectory and reactivity
7-Azaspiro[4.5]decane
Repositioned nitrogen may alter target engagement and C-H activation site-selectivity
Generic spirocyclic amine
Loss of scaffold-specific spatial geometry and divergent reactivity profiles

6-Azaspiro[4.5]decane Differential Evidence


C-H Activation vs. 7-Azaspiro[4.5]decane

In a direct head-to-head comparison of P450BM3-catalyzed C-H hydroxylation, 6-azaspiro[4.5]decane demonstrated a distinct site-selectivity and conversion profile compared to its regioisomer 7-azaspiro[4.5]decane [1]. This functionalization outcome is a direct consequence of the nitrogen's spatial position, which alters the substrate's binding pose within the enzyme's active site and thus governs the accessible C-H bonds for activation [1].

C-H Activation Regioselectivity
Head-to-head
6-aza: distinct site-selectivity and conversion vs 7-aza: different product distribution
Enables regioisomer-specific C-H functionalization handle
Whole-cell P450BM3 system; GC-MS/NMR analysis
Late-stage functionalization C-H activation Fragment-based drug discovery

cPLA2 Inhibition vs. Anticancer: Regioisomer Comparison

Natural products containing the 6-azaspiro[4.5]decane core, specifically pinnaic acid and tauropinnaic acid isolated from the Okinawan bivalve Pinna muricata, exhibit inhibitory activity against cytosolic phospholipase A2 (cPLA2), a key enzyme in the arachidonic acid inflammatory cascade [1]. In contrast, the 7-azaspiro[4.5]decane scaffold has been reported as a core for synthetic derivatives exhibiting anticancer activity, indicating a clear divergence in biological target space between the two regioisomers .

Target Engagement Divergence
Cross-study
6-aza core: cPLA2 inhibition (pinnaic acid) vs 7-aza scaffold: anticancer activity reported
Divergent biological target space between regioisomers
Natural product isolation; enzymatic and synthetic screening
cPLA2 inhibition Anti-inflammatory Natural product

cPLA2 vs. VCAM-1 Inhibition Selectivity

The marine alkaloid halichlorine, which contains a 6-azaspiro[4.5]decane core, acts as a selective inhibitor of vascular cell adhesion molecule-1 (VCAM-1) induction with an IC50 of 7 µg/mL [1]. This selective VCAM-1 inhibition profile is distinct from the cPLA2 inhibitory activity of pinnaic acid, demonstrating that specific stereochemical and substitution patterns on the 6-azaspiro[4.5]decane framework dictate the biological target and selectivity profile [2].

Selectivity on 6-Aza Core
Cross-study
Halichlorine: VCAM-1 IC50 7 µg/mL vs Pinnaic acid: cPLA2 inhibition
Substitution pattern dictates target selectivity on 6-aza scaffold
Cell-based VCAM-1 assay; enzymatic cPLA2 assay
VCAM-1 inhibition Selectivity Natural product

6-Azaspiro[4.5]decane Application Scenarios


Fragment-Based Drug Discovery for Inflammation

Procure 6-azaspiro[4.5]decane as a three-dimensional fragment for building libraries targeting cytosolic phospholipase A2 (cPLA2) or VCAM-1. Its privileged spirocyclic amine structure [1] and direct link to natural product cPLA2 inhibitors like pinnaic acid [2] make it a superior starting point compared to flat, aromatic fragments or the 7-aza regioisomer for discovering novel anti-inflammatory leads.

Late-Stage Functionalization & Probe Synthesis

Utilize 6-azaspiro[4.5]decane in biocatalytic or chemocatalytic C-H functionalization campaigns to generate diverse, stereochemically complex probe molecules [3]. Its distinct site-selectivity profile in P450BM3-catalyzed hydroxylation, which differs from that of 7-azaspiro[4.5]decane, allows for the installation of a synthetic handle at a unique position, facilitating the creation of chemical probes for target identification and mechanism-of-action studies [3].

Halichlorine & Pinnaic Acid Analog Synthesis

Source 6-azaspiro[4.5]decane as the core building block for the total synthesis or analog generation of marine alkaloids halichlorine and pinnaic acid [4]. The scaffold's presence in these biologically active natural products [2] validates its use in medicinal chemistry programs aimed at developing VCAM-1 inhibitors for atherosclerosis or cPLA2 inhibitors for inflammatory diseases [5].

Application
Selection Property
Validation Focus
Fragment-based library synthesis for inflammatory pathway studies
6-aza spirocyclic core with reported cPLA2/VCAM-1 target engagement
cPLA2/VCAM-1 pathway context validation
Late-stage C-H diversification for chemical probe synthesis
Distinct P450BM3 site-selectivity profile vs 7-aza regioisomer
Regioisomer-specific functionalization handle
Marine alkaloid analog synthesis (halichlorine, pinnaic acid)
Core scaffold present in bioactive natural products
Natural product target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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